2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione
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Overview
Description
2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione: is a heterocyclic compound that features a piperidine ring fused with a thiolane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable piperidine derivative with a thiolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as palladium or platinum may be employed to facilitate the cyclization process, and advanced purification techniques like chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine or thiolane derivatives.
Substitution: Various substituted piperidine or thiolane compounds.
Scientific Research Applications
2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.
Industry: Utilized in the development of novel materials with unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine-2-one share structural similarities.
Thiolane derivatives: Compounds containing thiolane rings with different substituents.
Uniqueness
2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione is unique due to the combination of piperidine and thiolane rings, which imparts distinct chemical reactivity and biological activity. Its dual heterocyclic nature allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H17NO2S |
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Molecular Weight |
203.30 g/mol |
IUPAC Name |
2-piperidin-3-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-2-4-9(13)8-3-1-5-10-7-8/h8-10H,1-7H2 |
InChI Key |
CLNYGCMPBRMPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCCS2(=O)=O |
Origin of Product |
United States |
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